molecular formula C8H6Cl2O B1447212 2,3-Dichloro-5-methylbenzaldehyde CAS No. 1803824-18-1

2,3-Dichloro-5-methylbenzaldehyde

Cat. No. B1447212
M. Wt: 189.04 g/mol
InChI Key: IVGBENCKKVTOFF-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O . It is a derivative of benzaldehyde, with two chlorine atoms and one methyl group attached to the benzene ring .


Molecular Structure Analysis

The InChI code for 2,3-Dichloro-5-methylbenzaldehyde is 1S/C8H6Cl2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-4H,1H3 . This indicates that the compound has a benzene ring with a methyl group (CH3) attached to one carbon, and two chlorine atoms and a formyl group (CHO) attached to other carbons on the ring .


Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dichloro-5-methylbenzaldehyde is 189.04 g/mol . Further details regarding its physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety And Hazards

2,3-Dichloro-5-methylbenzaldehyde may cause skin irritation and could be harmful if swallowed or inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .

properties

IUPAC Name

2,3-dichloro-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGBENCKKVTOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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